![molecular formula C14H12N4O3 B3955520 N-(2,3-dimethylphenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B3955520.png)
N-(2,3-dimethylphenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine
Overview
Description
N-(2,3-dimethylphenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine, commonly known as DMNB, is a fluorescent dye that has been widely used in scientific research applications. DMNB is a member of the benzoxadiazole family of dyes, which are known for their high quantum yields and photostability. DMNB is a valuable tool for researchers in the fields of biochemistry, molecular biology, and cell biology, as it can be used to label and track various biomolecules, including proteins, nucleic acids, and lipids.
Mechanism of Action
DMNB is a fluorescent dye that absorbs light at a specific wavelength and emits light at a longer wavelength. The mechanism of fluorescence involves the excitation of electrons in the dye molecule to a higher energy state, followed by the release of this energy as light. The fluorescence properties of DMNB make it a valuable tool for imaging and tracking biomolecules in living cells.
Biochemical and Physiological Effects:
DMNB has no known biochemical or physiological effects on living organisms. It is a non-toxic dye that is widely used in scientific research applications.
Advantages and Limitations for Lab Experiments
The advantages of using DMNB in lab experiments include its high quantum yield, photostability, and ease of use. The dye is also non-toxic and can be used in living cells without affecting cell viability or function. The limitations of using DMNB include its relatively low molar extinction coefficient and the need for chemical modification to label biomolecules.
Future Directions
There are several future directions for research involving DMNB, including:
1. Development of new labeling techniques: Researchers are exploring new chemical modification techniques for attaching DMNB to biomolecules, including proteins, lipids, and nucleic acids.
2. Optimization of imaging techniques: Researchers are working to optimize fluorescence microscopy and other imaging techniques for use with DMNB-labeled biomolecules.
3. Use in drug discovery: DMNB may have potential for use in drug discovery, as it can be used to label and track various biomolecules involved in disease pathways.
4. Development of new fluorescent dyes: Researchers are exploring new fluorescent dyes with improved properties, such as higher quantum yields and improved photostability, that could be used in place of DMNB in certain applications.
Scientific Research Applications
DMNB has been used in a variety of scientific research applications, including:
1. Protein labeling: DMNB can be used to label proteins for fluorescence microscopy and other imaging techniques. The dye can be attached to specific amino acid residues, such as cysteine or lysine, using chemical modification techniques.
2. Lipid labeling: DMNB can also be used to label lipids in cell membranes and other biological membranes. The dye can be incorporated into lipids using various methods, such as lipid exchange or liposome formation.
3. DNA and RNA labeling: DMNB can be used to label DNA and RNA for fluorescence microscopy and other imaging techniques. The dye can be attached to specific nucleotide residues, such as guanine or adenine, using chemical modification techniques.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-8-4-3-5-10(9(8)2)15-14-12(18(19)20)7-6-11-13(14)17-21-16-11/h3-7,15H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKRVMIJLNCLOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=C(C=CC3=NON=C32)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49669072 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.